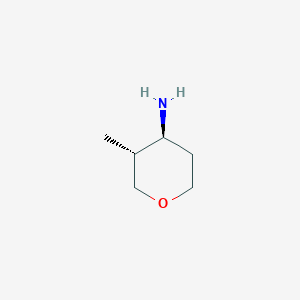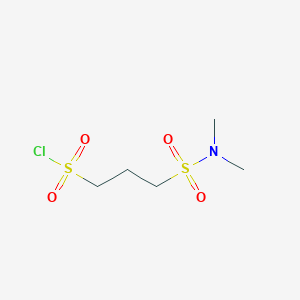
3-(ジメチルスルファモイル)プロパン-1-スルホニルクロリド
説明
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H12ClNO4S2 and its molecular weight is 249.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
スルホンアミドの合成
3-(ジメチルスルファモイル)プロパン-1-スルホニルクロリド: は、医薬品化学において重要な化合物群であるスルホンアミドの合成に広く使用されています 。スルホンアミドは、抗生物質、抗レトロウイルス薬、糖尿病治療薬など、幅広い治療用途を持っています。
抗がん剤
この化合物は、抗がん剤としての可能性を示すアミノテトラリン誘導体スルホンアミドの合成に使用されています 。これらの化合物は、癌細胞の増殖を阻害することができ、化学療法における潜在的な用途について研究されています。
アセチルコリンエステラーゼ阻害剤
また、アセチルコリンエステラーゼ阻害剤の合成にも役割を果たしています 。これらの阻害剤は、アルツハイマー病などの病気の治療に重要であり、脳内のアセチルコリンのレベルを増加させ、認知機能と記憶力を改善するのに役立ちます。
エステル化反応とアミド化反応
この化合物は、カルボン酸と等モル量のアルコールまたはアミンとのエステル化反応とアミド化反応に使用されます 。この用途は、クマペリンなどの医薬品を含むさまざまな有機分子の合成において重要です。
酵素阻害剤
3-(ジメチルスルファモイル)プロパン-1-スルホニルクロリドは、中間体として、多くの酵素阻害剤の調製に使用されます 。これらの阻害剤は酵素活性を調節することができ、さまざまな代謝性疾患の理解と治療において重要です。
キラルスルタムとスルトン
この化合物は、キナアルカロイドの存在下で、イミンとグリオキシル酸との誘導されたスルフェンの生成と捕捉に関与し、キラルスルタムとスルトンを提供します 。これらのキラル化合物は、特定のエナンチオマー特性を持つ薬剤の開発において重要です。
医薬品中間体
これは、医薬品中間体の合成における重要な成分として機能します 。これらの中間体は、複雑な薬剤を作成するための重要な構成要素であり、製薬業界の研究開発にとって不可欠です。
有機化学研究
3-(ジメチルスルファモイル)プロパン-1-スルホニルクロリド: は、有機化学において重要なスルホニル化剤として認識されており、さまざまな有機化合物の合成において多くの用途があります.
生化学分析
Biochemical Properties
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can form covalent bonds with nucleophilic groups such as amines and thiols. This reactivity makes it useful in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial and diuretic properties .
Cellular Effects
The effects of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride on various cell types and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes by covalently modifying their active sites, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic groups on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and cellular function, depending on the specific biomolecules targeted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biochemical activity .
Dosage Effects in Animal Models
The effects of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes in metabolic pathways. This can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can influence its activity and function within the cell .
特性
IUPAC Name |
3-(dimethylsulfamoyl)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO4S2/c1-7(2)13(10,11)5-3-4-12(6,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLFFNKDRNZGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)
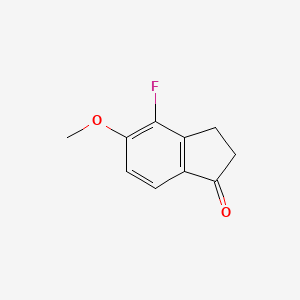
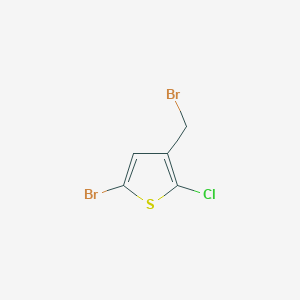
![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)
![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)
![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)
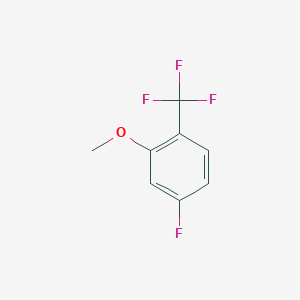
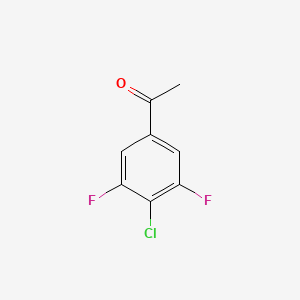
![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)


